molecular formula C33H53NO7Si2 B13845248 O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol

Cat. No.: B13845248
M. Wt: 631.9 g/mol
InChI Key: SDGOBMFAPXXEBQ-PXJZQJOASA-N
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Description

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol is a synthetic compound used primarily as an intermediate in the synthesis of other chemical compounds. It is particularly notable for its role in the synthesis of Desmethylnarcotine, an impurity of Narcotoline, which is an opiate alkaloid and a structural analogue of Noscapine, an antitussive agent.

Preparation Methods

The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction typically employs TBDMS chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures . Industrial production methods follow similar routes but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The TBDMS groups can be selectively cleaved using fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) to yield the corresponding alcohols.

Scientific Research Applications

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol is used extensively in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of metabolic pathways involving opiate alkaloids.

    Medicine: As a precursor in the synthesis of pharmacologically active compounds like Noscapine.

    Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol involves its role as a protecting group for hydroxyl functionalities. The TBDMS groups protect the hydroxyl groups from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol is unique due to its dual TBDMS protection, which provides enhanced stability compared to other silyl-protected compounds. Similar compounds include:

    tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for silylation of alcohols.

    tert-Butyldimethylsilyl hydroxylamine: Used in the synthesis of hydroxamic acids.

These compounds share the common feature of TBDMS protection but differ in their specific applications and stability profiles.

Properties

Molecular Formula

C33H53NO7Si2

Molecular Weight

631.9 g/mol

IUPAC Name

[6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methanol

InChI

InChI=1S/C33H53NO7Si2/c1-32(2,3)42(10,11)40-29(22-14-15-24(36-8)28(37-9)23(22)19-35)27-26-21(16-17-34(27)7)18-25-30(39-20-38-25)31(26)41-43(12,13)33(4,5)6/h14-15,18,27,29,35H,16-17,19-20H2,1-13H3/t27-,29+/m1/s1

InChI Key

SDGOBMFAPXXEBQ-PXJZQJOASA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)CO)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)CO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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